molecular formula C15H16N2O2 B3155389 N-(3-Aminophenyl)-2-phenoxypropanamide CAS No. 79912-07-5

N-(3-Aminophenyl)-2-phenoxypropanamide

Cat. No.: B3155389
CAS No.: 79912-07-5
M. Wt: 256.3 g/mol
InChI Key: CATYMVCFAKOKLP-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-phenoxypropanamide is an amide derivative featuring a 3-aminophenyl group attached to a propanamide backbone substituted with a phenoxy moiety. This structure combines aromatic amines and ether linkages, which are common in bioactive molecules.

Properties

IUPAC Name

N-(3-aminophenyl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11(19-14-8-3-2-4-9-14)15(18)17-13-7-5-6-12(16)10-13/h2-11H,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATYMVCFAKOKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)N)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-2-phenoxypropanamide typically involves the reaction of 3-aminophenol with 2-phenoxypropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines with reduced functional groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-Aminophenyl)-2-phenoxypropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-phenoxypropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs of N-(3-Aminophenyl)-2-phenoxypropanamide, highlighting variations in substituents and their physicochemical implications:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Biological Activity
This compound (Target) C₁₅H₁₆N₂O₂ 256.30 Not provided 3-aminophenyl, phenoxy Not reported (hypothetical)
N-(3-Aminophenyl)butanamide C₁₀H₁₄N₂O 178.24 93469-29-5 3-aminophenyl, butanamide No activity reported
N-(3-Aminophenyl)-2,2-dimethylpropanamide C₁₁H₁₆N₂O 192.26 41402-58-8 3-aminophenyl, dimethylpropanamide Structural analog for drug discovery
N-(2,4-Dichloro-5-[...])-2-phenoxypropanamide C₂₀H₁₆Cl₂F₃N₂O₃ 469.25 Not provided Dichlorophenyl, trifluoromethyl, phenoxy Herbicidal (90% efficacy at 75 g/ha)
2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)propanamide C₁₂H₁₆ClN₂O 242.72 1290219-51-0 3-chlorophenyl, aminoethyl Intermediate for pharmaceutical synthesis
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide C₁₅H₁₅FN₂O 258.29 Not provided 3-fluorophenyl, phenylamide Not reported (structural study)
Key Observations:
  • Substituent Effects: Halogenated Derivatives: Chloro (e.g., ) and fluoro () substituents increase lipophilicity and metabolic stability but may reduce solubility. The herbicidal activity of the dichloro-trifluoromethyl analog highlights the role of electron-withdrawing groups in agrochemical interactions. Phenoxy vs. Alkyl Chains: The phenoxy group in the target compound and introduces π-π stacking capabilities, unlike alkyl chains in , which prioritize conformational flexibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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